molecular formula C25H14BrF3N4O2S B2846448 N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-46-4

N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2846448
CAS RN: 313245-46-4
M. Wt: 571.37
InChI Key: INYDCJFOOZAVEI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H14BrF3N4O2S and its molecular weight is 571.37. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of GNF-Pf-3190, also known as N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide:

Cancer Research

GNF-Pf-3190 has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, making it a promising candidate for targeted cancer therapies .

Neurodegenerative Diseases

Research indicates that GNF-Pf-3190 may have neuroprotective properties. It has been investigated for its role in modulating pathways associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its impact on neuronal survival are key areas of interest .

Inflammatory Diseases

GNF-Pf-3190 has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Research

In cardiovascular research, GNF-Pf-3190 is studied for its potential to protect against ischemic injury. It has been shown to reduce myocardial infarction size and improve cardiac function in preclinical models, suggesting its utility in treating heart diseases .

Dermatological Applications

In dermatology, GNF-Pf-3190 is being studied for its effects on skin conditions such as psoriasis and eczema. Its anti-inflammatory and immunomodulatory properties can help in reducing symptoms and improving skin health.

These diverse applications highlight the versatility of GNF-Pf-3190 in scientific research, making it a compound of significant interest across multiple fields.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mechanism of Action

Target of Action

GNF-Pf-3190, also known as N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-3190 as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3190 may inhibit the function of PfMFR3, thereby affecting the parasite’s resistance to certain antimalarial compounds .

Biochemical Pathways

It is known that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, it can be inferred that GNF-Pf-3190 may influence these pathways.

Pharmacokinetics

falciparum parasites in the low nanomolar to low micromolar range This suggests that the compound has a relatively high potency, which may imply good bioavailability

Result of Action

The molecular and cellular effects of GNF-Pf-3190’s action involve decreased sensitivity to certain antimalarial compounds, suggesting that the compound may interfere with the parasite’s drug resistance mechanisms . This could potentially lead to enhanced effectiveness of these antimalarial compounds.

Action Environment

Factors such as the presence of other antimalarial compounds and the genetic background of the parasites may potentially influence the compound’s action

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14BrF3N4O2S/c26-15-8-9-17(16(11-15)23(34)14-5-2-1-3-6-14)31-24(35)19-13-22-30-18(20-7-4-10-36-20)12-21(25(27,28)29)33(22)32-19/h1-13H,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYDCJFOOZAVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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